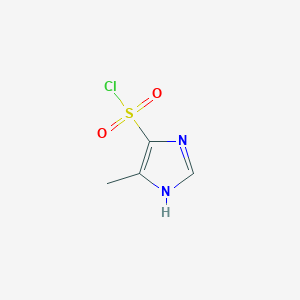
lithium(1+) ion 3-methyl-1,2,4-thiadiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) ion 3-methyl-1,2,4-thiadiazole-5-carboxylate (LiTDC) is an important compound in the field of chemistry, as it has a variety of applications in both scientific research and industrial processes. LiTDC is a white, crystalline solid that is highly soluble in water and organic solvents. It is used in a variety of research applications, such as organic synthesis and electrochemical processes. LiTDC has also been used in a number of industrial processes, including the production of polymers, catalysts, and other materials. LiTDC is a versatile compound, and its potential applications are still being explored.
Wirkmechanismus
The mechanism of action of lithium(1+) ion 3-methyl-1,2,4-thiadiazole-5-carboxylate is not yet fully understood. However, it is known that this compound can act as an electrolyte in electrochemical cells, allowing for the transfer of electrical charge. This compound can also act as a catalyst in organic synthesis, allowing for the formation of new compounds. In addition, this compound can act as a stabilizing agent, allowing for the formation of new materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been suggested that this compound may have an effect on the activity of certain enzymes and proteins. In addition, this compound may have an effect on the production of certain hormones, such as serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using lithium(1+) ion 3-methyl-1,2,4-thiadiazole-5-carboxylate for laboratory experiments include its low cost, its high solubility in water and organic solvents, and its ability to act as an electrolyte in electrochemical cells. The limitations of using this compound for laboratory experiments include its instability in acidic solutions and its tendency to form insoluble complexes with other compounds.
Zukünftige Richtungen
The potential future directions of lithium(1+) ion 3-methyl-1,2,4-thiadiazole-5-carboxylate research include the development of new catalysts and materials using this compound, the development of new electrochemical cells using this compound, and the development of new methods for the synthesis of this compound. In addition, this compound could be used in the study of biological systems, such as the study of enzymes and proteins. Finally, this compound could be used in the development of new drugs and therapies for a variety of conditions.
Synthesemethoden
Lithium(1+) ion 3-methyl-1,2,4-thiadiazole-5-carboxylate can be synthesized in a variety of ways. One method involves the reaction of lithium(1+) acetate and 3-methyl-1,2,4-thiadiazole-5-carboxylic acid in aqueous solution. This reaction occurs in the presence of a base, such as potassium hydroxide, and a catalyst, such as pyridine. The reaction is typically carried out at room temperature, and the resulting this compound is isolated as a white, crystalline solid.
Wissenschaftliche Forschungsanwendungen
Lithium(1+) ion 3-methyl-1,2,4-thiadiazole-5-carboxylate has been used in a variety of scientific research applications. It has been used as an electrolyte in electrochemical cells, such as lithium-ion batteries, and as a catalyst in organic synthesis. This compound has also been used in the production of polymers, such as polyurethanes, and in the preparation of other materials, such as carbon nanotubes. This compound has also been used in the study of biological systems, such as the study of enzymes and proteins.
Eigenschaften
IUPAC Name |
lithium;3-methyl-1,2,4-thiadiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S.Li/c1-2-5-3(4(7)8)9-6-2;/h1H3,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYNAXDIPZGDOZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NSC(=N1)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3LiN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B6602194.png)
![1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B6602206.png)

![methyl 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylate](/img/structure/B6602215.png)


![tert-butyl N-(1-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methyl}-1H-pyrazol-3-yl)carbamate](/img/structure/B6602241.png)


![N-{2-[(2-chloroethyl)amino]ethyl}-2-[(2,4-dimethylphenyl)sulfanyl]aniline hydrochloride](/img/structure/B6602259.png)


![octahydropyrazolidino[1,5-a]pyridin-2-one](/img/structure/B6602286.png)